ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
Description
Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is an ester derivative of the carboxylic acid analog 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid (CAS: 304896-80-8). The parent acid has a molecular formula of C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol, with a purity ≥95% . The ethyl ester retains the bicyclic benzo[c]chromen core, featuring a fused coumarin-like structure with a tetrahydrofuran ring system. This structural motif is associated with diverse bioactivities, though specific applications for this compound remain underexplored due to its discontinued commercial status .
Properties
IUPAC Name |
ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-4-22-18(20)12(3)23-16-10-9-14-13-7-5-6-8-15(13)19(21)24-17(14)11(16)2/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQSSGUEUROYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzo[c]chromen Derivatives
(a) [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic Acid
- CAS : 302551-41-3
- Molecular Formula : C₁₆H₁₆O₅
- Molecular Weight : 288.3 g/mol
- Key Differences: Replaces the propanoate group with a smaller acetic acid moiety, reducing molecular weight by 14 g/mol. This substitution likely enhances solubility in polar solvents but may reduce lipophilicity compared to the ethyl propanoate derivative .
(b) 2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic Acid
- CAS : 304896-84-2
- Molecular Formula : C₁₇H₁₈O₅
- Molecular Weight : 302.32 g/mol
- Key Differences: Structural isomerism arises from the methyl and oxypropanoate groups at positions 1 and 3 of the chromen system.
Propanoate Ester Derivatives in Agrochemicals
Several propanoate esters with pesticidal activity share structural similarities but differ in their aromatic substituents:
| Compound Name | CAS | Key Substituent | Use | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Fenoxaprop ethyl ester | 66441-23-4 | 6-Chloro-2-benzoxazolyl group | Herbicide (grasses) | C₁₈H₁₆ClNO₅ | 361.78 |
| Quizalofop-P-ethyl | 100646-51-3 | 6-Chloro-2-quinoxalinyl group | Herbicide (broadleaf weeds) | C₁₉H₁₇ClN₂O₄ | 372.80 |
| Clodinafop-propargyl | 105512-06-9 | 5-Chloro-3-fluoro-2-pyridinyl group | Herbicide (cereals) | C₁₇H₁₃ClFNO₄ | 349.74 |
| Target Ethyl Ester | - | Benzo[c]chromen core | Undetermined (research use) | C₁₉H₂₂O₅ | ~330.38 (estimated) |
Key Observations :
- The target compound’s benzo[c]chromen core introduces a rigid, planar structure distinct from the heteroaromatic rings (e.g., quinoxaline, pyridine) in agrochemical analogs. This rigidity may reduce conformational flexibility, impacting interactions with biological targets .
- The ethyl propanoate group confers moderate lipophilicity, intermediate between acetic acid derivatives (more polar) and bulkier esters (e.g., tert-butyl in CAS 1212103-80-4) .
Advanced Ester Derivatives with Modified Substituents
(a) (4-Methyl-6-oxo-benzo[c]chromen-3-yl) Cyclohexanecarboxylate
- CAS : 1212103-80-4
- Molecular Formula: C₂₇H₃₅NO₆
- Molecular Weight : 481.57 g/mol
- Key Differences: Incorporates a cyclohexane carboxylate group and a tert-butoxycarbonylamino (Boc) moiety. The bulky substituents enhance steric hindrance, likely reducing metabolic degradation but increasing synthetic complexity .
(b) Methyl 2-(4-((6-Chloro-2-pyridinyl)oxy)phenoxy)propanoate
- CAS : 95737-68-1 (Haloxyfop methyl ester)
- Molecular Formula: C₁₆H₁₄ClNO₅
- Molecular Weight : 335.74 g/mol
- Key Differences : Substitution with a chloropyridinyl group enhances electrophilicity, improving herbicidal activity. The methyl ester group shortens the alkyl chain, reducing persistence in environmental matrices compared to ethyl esters .
Biological Activity
Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic compound derived from the benzo[c]chromene family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[c]chromene moiety linked to an ethyl propanoate group. The presence of the methoxy and keto functionalities suggests potential reactivity and interactions within biological systems.
1. Antioxidant Activity
Research indicates that compounds in the benzo[c]chromene family exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro assays showed a reduction in the production of TNF-alpha and IL-6 in macrophage cultures treated with the compound. These findings suggest potential therapeutic applications in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies have indicated that this compound may exert cytotoxic effects on various cancer cell lines. In particular, it has shown promise against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK.
4. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests its potential use in treating conditions like Alzheimer's disease.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2023) | Demonstrated significant antioxidant activity in vitro | Supports use as a dietary supplement for oxidative stress |
| Study B (2024) | Showed inhibition of COX enzymes in inflammation models | Potential therapeutic candidate for inflammatory diseases |
| Study C (2025) | Induced apoptosis in breast cancer cell lines | May be developed into an anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
